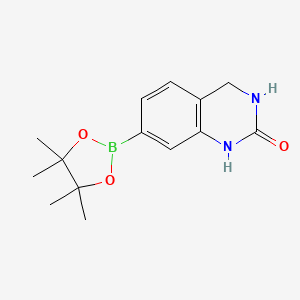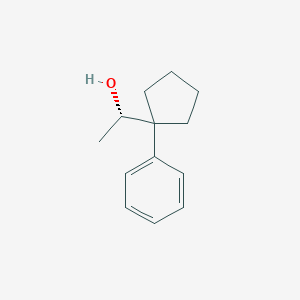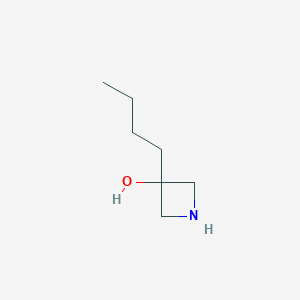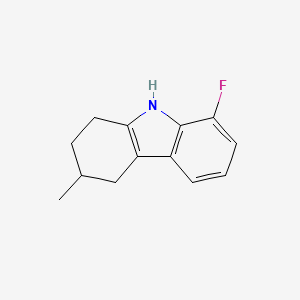
N-(3,3-difluorocyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-difluorocyclohexyl)benzamide is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.3 g/mol.
Métodos De Preparación
The synthesis of N-(3,3-difluorocyclohexyl)benzamide typically involves the reaction of 3,3-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
N-(3,3-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N-(3,3-difluorocyclohexyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,3-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-(3,3-difluorocyclohexyl)benzamide can be compared with other similar compounds, such as:
N-(3,3-difluorocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.
N-(3,3-difluorocyclohexyl)formamide: Contains a formamide group instead of a benzamide group.
N-(3,3-difluorocyclohexyl)propionamide: Has a propionamide group instead of a benzamide group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15F2NO |
|---|---|
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
N-(3,3-difluorocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-4-7-11(9-13)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) |
Clave InChI |
HGHUKUXMTIBDIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)




![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)





![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)

